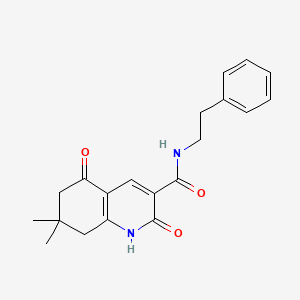

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

This compound is a hexahydroquinoline derivative featuring a bicyclic core with two ketone groups (2,5-dioxo), dimethyl substituents at position 7, and a carboxamide moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-6,8-dihydro-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-20(2)11-16-14(17(23)12-20)10-15(19(25)22-16)18(24)21-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHDEJRUJLNAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2)C(=O)NCCC3=CC=CC=C3)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and diketones, which undergo cyclization and subsequent functional group modifications to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably:

- Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific enzymes linked to cancer progression. For example, studies have shown that related compounds exhibit activity against mutant forms of isocitrate dehydrogenase (IDH), which is implicated in certain cancers .

- Antimicrobial Activity : Some studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

- Organic Electronics : The compound's electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its charge transport properties are particularly advantageous .

- Nanocomposites : Research is ongoing into the incorporation of this compound into nanocomposite materials to enhance their mechanical and thermal properties.

Biological Research

In biological research, the compound serves as a valuable probe:

- Biochemical Pathway Analysis : It can be used to study enzyme mechanisms and receptor interactions due to its ability to selectively bind to specific targets. This capability enables researchers to elucidate complex biochemical pathways .

- Drug Design : The compound's structure serves as a scaffold for designing new drugs targeting various diseases. Its modifications can lead to derivatives with enhanced potency and selectivity.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Cancer Therapeutics

A study focused on optimizing derivatives of 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide revealed promising results in inhibiting IDH mutants associated with gliomas. The research involved high-throughput screening and structure-activity relationship (SAR) analysis to identify potent inhibitors .

Case Study 2: Antimicrobial Research

Another investigation assessed the antimicrobial efficacy of synthesized derivatives against various bacterial strains. The results indicated that certain modifications led to increased activity against resistant strains of bacteria, suggesting potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Hexahydroquinoline Carboxylic Acids

The carboxylic acid analog, 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: 106551-79-5), shares the core structure but replaces the carboxamide with a carboxylic acid. This substitution alters solubility (higher polarity) and reactivity (e.g., susceptibility to esterification). It is commercially available for research (e.g., Santa Cruz Biotechnology, sc-351540) and serves as a precursor for carboxamide derivatives .

Carboxamide Derivatives with Varying Substituents

- N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide (): This analog replaces the 2-phenylethyl group with a pyridylmethyl moiety and introduces a hydroxyl group. It exhibits analgesic activity, highlighting the importance of the carboxamide’s N-substituent in bioactivity .

- N-n-Butyl-thiazinoquinoline-7-carboxamide (8a) (): Incorporates a thiazine ring fused to the quinoline core, which alters electronic properties and conformational flexibility. Yielded 38% via NaOH-mediated cyclization, suggesting comparable synthetic challenges for the target compound .

Heterocyclic Analogs with Modified Cores

- 3-Chloro-N,N-diethylquinoxaline-2-carboxamide (6) (): A quinoxaline derivative with a chloro substituent and diethylcarboxamide. Its synthesis employs Pd-catalyzed coupling, differing from the target compound’s likely condensation/amidation route .

- 6-Bromo-2,5-dioxo-hexahydroquinoline-3-carbonitrile (): Replaces the carboxamide with a carbonitrile group, significantly altering hydrogen-bonding capacity. Bromine at position 6 introduces steric and electronic effects absent in the target compound .

Conformational Analysis

Hexahydroquinoline derivatives often adopt twisted-boat conformations in the cyclohexene and dihydropyridine rings, as seen in halogenated analogs (). The 7,7-dimethyl groups in the target compound likely enforce steric constraints, stabilizing specific conformations and influencing binding interactions .

Physicochemical and Spectral Properties

- IR Spectroscopy : Carboxamides exhibit C=O stretches near 1635–1640 cm⁻¹ (), while carboxylic acids show broader O-H stretches ~2500–3000 cm⁻¹ .

- NMR : The 2-phenylethyl group in the target compound would produce distinct aromatic (δ 7.2–7.4 ppm) and CH₂ signals (δ 2.8–3.5 ppm), contrasting with the pyridylmethyl analog’s pyridine protons (δ 8.0–8.5 ppm) .

Biological Activity

7,7-Dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential pharmaceutical applications. Its unique structure contains a quinoline core and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C27H28N2O4 |

| Molecular Weight | 444.53 g/mol |

| LogP | 2.9988 |

| Polar Surface Area | 60.379 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.

- Receptor Modulation : It can interact with receptors involved in various signaling pathways, potentially altering cellular responses.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance:

- In vitro Studies : The compound has shown inhibitory effects on cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). It was observed that treatment with this compound reduced cell proliferation significantly.

Neuroprotective Effects

Research indicates that the compound may possess neuroprotective properties:

- Mechanism : It may modulate hydrogen sulfide (H2S) metabolism, which has been implicated in neurodegenerative diseases. Alterations in H2S levels can influence neuronal survival and function.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the effect of the compound on cell proliferation.

- Methodology : HCT116 and MCF7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent.

-

Neuroprotection Study :

- Objective : Investigate the effect on neuronal cells under oxidative stress.

- Methodology : Neuronal cell lines were exposed to oxidative stress in the presence of the compound.

- Results : The compound exhibited protective effects by reducing apoptosis markers.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Step 1: Condensation of substituted aldehydes (e.g., phenylethylamine derivatives) with ketones or cyclohexanone derivatives to form chalcone-like intermediates. Acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids may enhance yields .

- Step 2: Cyclization under reflux conditions (e.g., ethanol or acetic acid as solvents) to construct the hexahydroquinoline core. Temperature control (70–100°C) is critical to avoid side reactions .

- Step 3: Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to introduce the phenylethyl group at the 3-carboxamide position .

Key Consideration: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) for downstream assays .

Basic: Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent placement. Aromatic protons (δ 7.2–7.4 ppm) and carbonyl signals (δ 170–175 ppm) are critical markers .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C22H25N3O3: 404.1918) .

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry, especially for polymorphic forms .

Advanced: How can researchers evaluate polymorphic forms and their impact on biological activity?

- Experimental Design:

- Screen polymorphs via solvent recrystallization (e.g., ethanol vs. DMSO) and analyze using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .

- Compare dissolution rates and solubility profiles (e.g., phosphate-buffered saline at pH 7.4) to assess bioavailability differences .

- Case Study: Polymorphs of analogous quinoline carboxamides showed 2–3-fold variations in analgesic activity due to crystal lattice stability .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Substituent Modification:

- Replace the 2-phenylethyl group with halogenated (e.g., 4-chlorophenyl) or electron-donating (e.g., methoxyphenyl) groups to modulate receptor binding .

- Introduce methyl groups at the 6/8 positions to enhance steric hindrance and metabolic stability .

- Methodology:

Advanced: How should researchers design assays to assess biological activity and resolve contradictory data?

- In Vitro Assays:

- Enzyme inhibition: Pre-incubate the compound with target enzymes (e.g., 10 µM–1 mM range) and measure kinetics via spectrophotometry .

- Cytotoxicity: Use MTT assays on cell lines (e.g., HEK293 or HeLa) to differentiate between target-specific effects and general toxicity .

- Contradiction Resolution: If activity discrepancies arise (e.g., low in vitro vs. high in vivo efficacy), confirm compound stability via HPLC and assess metabolite profiles .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) using AMBER or GROMACS. Focus on hydrogen bonding (e.g., quinoline carbonyl with catalytic lysine) and π-π stacking (phenylethyl group vs. aromatic residues) .

- Pharmacophore Modeling: Identify critical moieties (e.g., the 2,5-dioxo group for hydrogen bond acceptors) using Schrödinger Suite .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

- Salt Formation: React with hydrochloric acid to improve aqueous solubility via protonation of the quinoline nitrogen .

- Nanoparticle Encapsulation: Use PLGA polymers (50:50 lactide:glycolide) to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.